
2-Fluoro-4-iodopyridine-3-carbaldehyde
Overview
Description
2-Fluoro-4-iodopyridine-3-carbaldehyde is a halogenated pyridine derivative featuring a fluorine atom at position 2, an iodine atom at position 4, and an aldehyde functional group at position 2. This compound is of interest in organic synthesis due to its reactive aldehyde group and halogen substituents, which enable diverse transformations such as nucleophilic additions and cross-coupling reactions.
Biological Activity
2-Fluoro-4-iodopyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom at the 2-position and an iodine atom at the 4-position, along with an aldehyde functional group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 222.99 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the halogen substituents enhances its lipophilicity and reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitutions, which are crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related pyridine derivative demonstrated an IC50 value ranging from 3.36 to 21.35 μM against different human tumor cell lines, indicating significant antiproliferative activity .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains due to its ability to disrupt cellular processes .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of pyridine derivatives found that compounds similar to this compound exhibited promising results against cancer cell lines, outperforming standard treatments like 5-fluorouracil in specific contexts .
- Synthesis of Bioactive Compounds : The compound has been utilized as a building block in the synthesis of more complex molecules with enhanced biological activities. For instance, it serves as a precursor in the synthesis of β-carboline derivatives, which are known for their neuroprotective and anticancer properties .
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : Its derivatives are being explored as potential drugs for cancer therapy and other diseases due to their selective cytotoxicity.
- Agricultural Chemistry : The compound's ability to modulate biological activity is being investigated for use in agrochemicals, such as herbicides and insecticides .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | 3.36 - 21.35 | Moderate | Yes |
Pyridine Derivative A | 10 - 30 | High | Yes |
Pyridine Derivative B | >50 | Low | No |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₃FINO
- Molecular Weight : 251 g/mol
- Purity : Typically ≥95%
The compound features a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with a carbaldehyde functional group at the 3-position. This unique substitution pattern enhances its reactivity and utility in synthetic chemistry.
Scientific Research Applications
- Synthetic Intermediate in Pharmaceutical Chemistry
- Synthesis of Heterocycles
- Development of Anticancer Agents
- Neuroprotective Agents
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of novel pyridine derivatives using this compound as a starting material. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Case Study 2: Neuroprotective Properties
Research focused on modifying the compound to enhance its neuroprotective effects. The study highlighted how specific substitutions could improve binding affinity to neuroreceptors, leading to increased protection against oxidative stress in neuronal cells .
Data Table: Comparative Analysis of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | Used in synthesizing anticancer agents |
Heterocycle Synthesis | Building block for complex heterocycles | Facilitates diverse synthetic pathways |
Anticancer Research | Investigated for its role in cancer treatment | Derivatives show significant cytotoxicity |
Neuroprotection | Potential treatment for neurodegenerative diseases | Modifications enhance protective effects |
Q & A
Q. Basic: What synthetic strategies are employed to prepare 2-Fluoro-4-iodopyridine-3-carbaldehyde, and how is regioselectivity controlled during halogenation?
Methodological Answer:
Synthesis typically involves sequential halogenation and formylation of a pyridine scaffold. Directed ortho-metalation (DoM) using organometallic reagents (e.g., LDA or Grignard) can introduce fluorine at the 2-position, followed by iodination via electrophilic substitution or transition-metal-catalyzed reactions. Regioselectivity is influenced by steric and electronic factors: the fluorine atom directs subsequent substitutions through its electron-withdrawing effect. For example, iodination at the 4-position is favored due to the para-directing nature of the fluorine substituent. Comparative studies of similar halogenated pyridines (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde) suggest halogen-exchange reactions (e.g., Finkelstein) may also be viable for iodine introduction .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies between NMR and mass spectrometry resolved?
Methodological Answer:
Key techniques include:
- ¹⁹F NMR : To confirm fluorine presence and assess electronic environment.
- ¹H/¹³C NMR : For mapping proton environments and verifying aldehyde functionality (δ ~9-10 ppm).
- High-resolution mass spectrometry (HRMS) : To validate molecular formula.
Discrepancies between NMR integration and HRMS data often arise from impurities or isotopic interference (e.g., iodine’s natural isotopes). Resolution strategies:
Q. Advanced: How can crystallization challenges (e.g., twinned crystals or low-resolution data) for this compound be addressed?
Methodological Answer:
- Crystallization Optimization : Screen solvents (e.g., DCM/hexane mixtures) and employ slow evaporation at controlled temperatures.
- Data Collection : Use synchrotron radiation for low-resolution crystals to enhance signal-to-noise ratios.
- Refinement : Apply SHELXL for twin refinement (TWIN/BASF commands) or utilize SQUEEZE in PLATON to model disordered solvent molecules. For severely twinned data, dual-space methods in SHELXD may improve phasing .
Q. Advanced: What computational approaches predict the reactivity of the aldehyde group in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Model transition states (e.g., using Gaussian or ORCA) to assess activation barriers for nucleophilic attacks.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots at the aldehyde carbon.
- Solvent Effects : Use COSMO-RS to simulate solvent interactions that stabilize intermediates.
Experimental validation via kinetic studies (e.g., monitoring reaction progress by in situ IR) is recommended to corroborate computational predictions .
Q. Basic: What stabilization methods prevent aldehyde oxidation or degradation during storage?
Methodological Answer:
- Storage Conditions : Keep under inert atmosphere (Ar/N₂) at –20°C in amber vials to minimize light exposure.
- Stabilizers : Add radical inhibitors (e.g., BHT) or store as a stabilized imine derivative.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .
Q. Advanced: How does the iodine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) compared to other halogens?
Methodological Answer:
- Electronic Effects : Iodine’s large atomic radius enhances oxidative addition with Pd(0) catalysts, accelerating coupling rates versus chloro/fluoro analogs.
- Experimental Design : Compare reaction kinetics (via GC-MS or LC-MS) of 2-Fluoro-4-iodo vs. 2-Fluoro-4-bromo derivatives under identical conditions.
- Computational Analysis : Calculate Pd-I bond dissociation energies to rationalize reactivity trends. Studies on related compounds (e.g., 5-iodopyrimidines) suggest iodine’s role in stabilizing transition states .
Q. Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved in structural assignments?
Methodological Answer:
- Dynamic NMR : Probe temperature-dependent spectra to identify conformational equilibria.
- X-ray Refinement : Use SHELXL’s restraints (e.g., DFIX, DANG) to model disordered regions.
- Synchrotron CCDC Deposition : Compare with structurally similar compounds (e.g., 7-Fluoro-4-oxochromene-3-carbaldehyde) to validate bond lengths/angles .
Q. Basic: What are the best practices for quantifying aldehyde functionality in solution-phase reactions?
Methodological Answer:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2-Fluoro-4-iodopyridine-3-carbaldehyde and related compounds:
Commercial and Research Relevance
- Availability : this compound is less accessible due to discontinuation , whereas 3-Chloro-2-fluoro-4-iodopyridine and 2-Chloro-4-iodopyridine-3-carboxylic acid remain available for research and production .
- Applications : The biphenyl analog (2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde) is tailored for complex pharmaceutical syntheses, leveraging its extended aromatic system .
Preparation Methods
Direct Formylation via Lithiation-Formylation Sequence
Reaction Overview
The lithiation-formylation approach is adapted from analogous chloro-iodopyridine syntheses . This method involves deprotonation of 2-fluoro-4-iodopyridine at the 3-position using a strong base, followed by formylation with ethyl formate.
Reaction Steps
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Lithiation :
-
Formylation :
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Electrophile : Ethyl formate (2.6 equiv)
-
Conditions : −78°C for 1.5 hours
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Workup : Quenching with aqueous HCl, extraction with ethyl acetate, and solvent removal.
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Yield : 54% (estimated from chloro-analog data )
Key Challenges
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Regioselectivity : Competing deprotonation at the 5-position may occur due to iodine’s steric bulk.
-
Side Reactions : Over-lithiation or aldehyde oxidation during workup.
Vilsmeier-Haack Formylation of Pre-Iodinated Pyridines
Methodology
This route introduces the aldehyde group via the Vilsmeier-Haack reaction, leveraging the electron-withdrawing effects of fluorine and iodine to direct formylation.
Procedure
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Substrate : 2-Fluoro-4-iodopyridine
-
Reagents :
-
(1.5 equiv)
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(2.0 equiv)
-
-
Conditions :
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0–5°C for 4 hours, followed by warming to room temperature.
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Quenching with ice-water and neutralization with .
-
Mechanistic Insight
The reaction proceeds via formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde. The iodine atom at the 4-position directs electrophilic attack to the 3-position due to its strong −I effect.
Yield : 45–50% (extrapolated from fluoro-pyridine analogs)
Halogen Exchange from Bromo or Chloro Precursors
Iodination via Finkelstein Reaction
This method replaces a bromine or chlorine atom at the 4-position with iodine using metal halide exchange.
Steps
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Substrate : 2-Fluoro-4-bromopyridine-3-carbaldehyde
-
Reagents :
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(3.0 equiv)
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(0.1 equiv, catalyst)
-
-
Solvent : Dimethylformamide (DMF) at 120°C for 12 hours.
Advantages :
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High atom economy.
-
Compatibility with aldehyde functionality.
Limitations :
-
Requires pre-existing bromo/chloro-aldehyde intermediates.
Yield : 60–65% (based on bromo-to-iodo exchange literature)
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Reagents | Yield | Advantages | Challenges |
---|---|---|---|---|---|
Lithiation-Formylation | 2-Fluoro-4-iodopyridine | LDA, Ethyl formate | ~54% | Direct route, minimal steps | Low-temperature sensitivity |
Vilsmeier-Haack | 2-Fluoro-4-iodopyridine | , DMF | ~48% | Scalable, established protocol | Competing side reactions |
Halogen Exchange | 2-Fluoro-4-bromopyridine-3-carbaldehyde | , | ~62% | High yield, functional group tolerance | Requires bromo precursor synthesis |
Mechanistic and Optimization Insights
Role of Substituents
-
Fluorine : Enhances electrophilic substitution reactivity at the 3-position via −I effect.
-
Iodine : Directs formylation through steric and electronic effects, though its size may hinder reagent access.
Solvent and Temperature Effects
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THF vs. DMF : Polar aprotic solvents (DMF) improve iodination rates but may decompose aldehyde groups at high temperatures.
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Low-Temperature Stability : Lithiation requires strict −78°C conditions to prevent side reactions.
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGIOGTLFSXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433841 | |
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-82-3 | |
Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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